molecular formula C7H8N4OS B1196094 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide CAS No. 161563-79-7

6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide

Cat. No. B1196094
M. Wt: 196.23 g/mol
InChI Key: LPBZKHDAKWWKDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide derivatives involves a series of chemical reactions to achieve the desired structure. A study by Ur et al. (2004) details the synthesis of new compounds with the 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide structure, elucidated through various spectral and elemental analyses (Ur, Cesur, Birteksoez, & Otük, 2004).

Molecular Structure Analysis

The molecular structure of 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide derivatives is characterized using advanced spectroscopic techniques. These techniques, including UV, IR, 1H-NMR, 13C-NMR, 1H-13C-COSY, and mass spectra, provide detailed insights into the molecular configuration and bonding of the compound (Ur, Cesur, Birteksoez, & Otük, 2004).

Chemical Reactions and Properties

The chemical reactions involving 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide derivatives often aim at exploring their potential bioactivity. For instance, the antimicrobial activities of these compounds have been tested against a range of microorganisms, demonstrating selective efficacy (Ur, Cesur, Birteksoez, & Otük, 2004).

Scientific Research Applications

  • Antimicrobial Activities : A study by Ur et al. (2004) synthesized derivatives of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide and tested them for antimicrobial activity against various bacteria and fungi. Only specific derivatives showed activity against Staphylococcus epidermidis (Ur, Cesur, Birteksoez, & Otük, 2004).

  • Antituberculous Properties : Cesur et al. (2002) explored the antituberculous properties of derivatives of 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide, inspired by the structural analogy to isoniazid, a principal drug for tuberculosis treatment (Cesur, Cesur, Guner, & Kasimogullari, 2002).

  • Antiinflammatory and Analgesic Activities : Research by Abignente et al. (1983) involved the synthesis of derivatives with potential antiinflammatory, analgesic, and antipyretic activities. The study evaluated the ulcerogenic potential of these compounds (Abignente, de Caprariis, Sacchi, Marmo, Berrino, & Matera, 1983).

  • Antisecretory Agents : A study by Kosáry et al. (1989) synthesized pyridylthiazole and 2-methylimidazo[1,2-a]pyridine derivatives, including compounds related to 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide, for their anticholinergic antisecretory activity (Kosáry, Kasztreiner, & Andrási, 1989).

  • Synthesis of Functionalized Derivatives : Peterlin-Mašič et al. (2000) reported the synthesis of primary and secondary amide derivatives of 6-Methylimidazo[2,1-b]thiazole-5-carboxylic acid, exploring the potential for various biomedical applications (Peterlin-Mašič, Malešič, Breznik, & Krbavčič, 2000).

  • Evaluation as Methimazole Prodrugs : Coburn et al. (1981) evaluated mesoionic derivatives of 1-methylimidazo[2,1-b][1,3]thiazine-5,7-diones, including 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide, as potential novel prodrugs of methimazole (Coburn, Taylor, & Wright, 1981).

  • Antisecretory Activity in Antiulcer Agents : Andreani et al. (2000) synthesized derivatives related to 6-Methylimidazo[2,1-b]thiazole showing significant antisecretory activity, relevant in the development of antiulcer agents (Andreani, Leoni, Locateur, Morigi, Rambaldi, Simon, & Senn-Bilfinger, 2000).

  • Green Synthesis Approach : Kadam et al. (2016) described a microwave-assisted, solvent-free synthesis of 6-Methylimidazo[2,1-b]thiazole-2-carbohydrazide derivatives, highlighting an environmentally friendly approach (Kadam, Ambhore, Gaikwad, Kamble, Hese, Hebade, & Dawane, 2016).

properties

IUPAC Name

6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS/c1-4-5(6(12)10-8)11-2-3-13-7(11)9-4/h2-3H,8H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBZKHDAKWWKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327356
Record name 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide

CAS RN

161563-79-7
Record name 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M ISAOGLU, N Cesur - Anatolian Journal of Biology, 2020 - dergipark.org.tr
The present study describes the synthesis, characterization and antiviral activity evaluation of some novel 5-(nonsubstitue/methyl)-4-oxo-2-(substituted phenyl)-1,3-thiazolidine-4-one …
Number of citations: 3 dergipark.org.tr
N Cesur, Z Cesur, H Guner… - Heterocyclic …, 2002 - degruyter.com
Reaction of aldehyde-hydrazones or semicarbazones bearing an imidazo [2, 1-b][1, 3] thiazole ring system with mercaptoalkanoic acids were investigated. Antimycobacterial activities …
Number of citations: 28 www.degruyter.com
SVE KARAKTERİZASYONLARI, M İSAOĞLU… - nek.istanbul.edu.tr
Bu tez çalışmasının kendi çalışmanı olduğunu, Lczin planlanmasından yazımına kadar bütün sathal ıırda etik d ı şı davran ı şımın ol madığını, bu tezdeki biltOıı bilgileri akademik ve etik …
Number of citations: 0 nek.istanbul.edu.tr

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